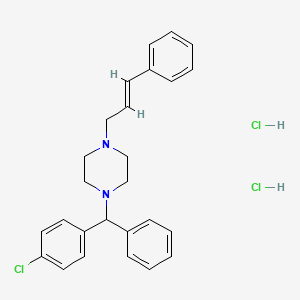

Clocinizine hydrochloride

説明

Historical Context and Development of Diphenylmethylpiperazine Antihistamines

The journey of antihistamines began with the understanding of histamine's role in allergic and anaphylactic reactions. udes.edu.coresearchgate.net This led to the synthesis of the first-generation antihistamines, which were developed to block the effects of histamine (B1213489) at H1 receptors. udes.edu.cowikipedia.org The diphenylmethylpiperazine class, to which clocinizine (B1239480) belongs, is a significant group within these first-generation agents. wikipedia.orgtargetmol.com This class of compounds is characterized by a piperazine (B1678402) ring attached to a diphenylmethyl (benzhydryl) group. wikipedia.org

The development of these antihistamines marked a pivotal moment in the medical management of nasal allergies. wikipedia.org Over time, research led to the marketing of at least 20 different antihistamines by 1950. wikipedia.org Hydroxyzine, another member of the diphenylmethylpiperazine class, was developed in 1956 and was noted for its sedative and tranquilizing effects. wikipedia.orgwikipedia.org The synthesis of clocinizine itself was first described in a 1959 patent. drugfuture.com

Evolution of Antihistaminic Research Paradigms and the Place of First-Generation Agents

Antihistamine research has evolved significantly, leading to the development of second- and third-generation agents with improved selectivity and safety profiles. udes.edu.co First-generation antihistamines, including those in the diphenylmethylpiperazine class, are known for their non-selective action, which can result in side effects like sedation due to their ability to cross the blood-brain barrier. udes.edu.conih.gov This is because they have a lower molecular weight and are more lipophilic, allowing them to interact with central H1 receptors as well as other receptors like muscarinic, serotonergic, and alpha-adrenergic receptors.

Despite the development of newer agents, first-generation antihistamines remain in use, particularly for acute allergic reactions and as antiemetics. udes.edu.coresearchgate.net The research paradigm has shifted towards developing antihistamines that are more selective for peripheral H1 receptors, minimizing central nervous system effects. udes.edu.co This led to the creation of second-generation antihistamines like terfenadine, loratadine, and cetirizine (B192768), which are less sedating. wikipedia.org Third-generation antihistamines, such as fexofenadine (B15129) and desloratadine, are often active metabolites of second-generation drugs and offer an even higher efficacy and safety profile. udes.edu.co

First-generation agents are still relevant in certain clinical contexts and serve as a basis for understanding the structure-activity relationships that guided the development of newer, more selective drugs. researchgate.net

Classification and Structural Relationship within the Diphenylmethylpiperazine Class

Antihistamines can be classified chemically into different groups, including ethanolamines, ethylenediamines, alkylamines, phenothiazines, piperidines, and piperazines. nih.gov Clocinizine hydrochloride falls under the piperazine class, specifically the diphenylmethylpiperazine derivatives. wikipedia.orgtargetmol.com

The core structure of this class is the diphenylmethylpiperazine moiety. wikipedia.org Various substitutions on this core structure give rise to different compounds with varying properties. For instance, cyclizine (B1669395) is a methylated derivative of diphenylmethylpiperazine. wikipedia.org Hydroxyzine, another prominent member, features an ethoxyethanol side chain. wikipedia.org

Clocinizine is structurally characterized by a 1-[(4-chlorophenyl)phenylmethyl] group and a 4-(3-phenyl-2-propenyl) or cinnamyl group attached to the piperazine ring. drugfuture.com The presence of the chloro-substituted benzhydryl group is a key feature. The synthesis of clocinizine involves the reaction of 1-(p-chloro-α-phenylbenzyl)piperazine with cinnamyl bromide. wikipedia.org

Table 1: Comparison of Diphenylmethylpiperazine Derivatives

| Compound | Key Structural Feature | Primary Use |

| Clocinizine | Cinnamyl group on the piperazine ring | Antihistamine drugfuture.com |

| Hydroxyzine | Ethoxyethanol side chain on the piperazine ring | Antihistamine, Anxiolytic wikipedia.org |

| Cyclizine | Methyl group on the second nitrogen of the piperazine ring | Antihistamine, Antiemetic wikipedia.org |

| Meclizine | 3-methylbenzyl group on the second nitrogen of the piperazine ring | Antihistamine, Antiemetic |

| Cetirizine | Carboxymethyl group on the ethoxy side chain of hydroxyzine | Second-generation Antihistamine |

Table 2: Chemical Properties of Clocinizine Hydrochloride

| Property | Value |

| Molecular Formula | C26H29Cl3N2 nih.gov |

| Molecular Weight | 475.88 g/mol targetmol.com |

| CAS Number | 298-55-5 (Clocinizine), 39245-23-3 (Clocinizine hydrochloride) targetmol.comdrugfuture.com |

| IUPAC Name | 1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine wikipedia.org |

Structure

3D Structure of Parent

特性

CAS番号 |

39245-23-3 |

|---|---|

分子式 |

C26H29Cl3N2 |

分子量 |

475.9 g/mol |

IUPAC名 |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |

InChI |

InChI=1S/C26H27ClN2.2ClH/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22;;/h1-16,26H,17-21H2;2*1H/b10-7+;; |

InChIキー |

YFQRGPYJACKPRU-WRQJSNHTSA-N |

異性体SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |

正規SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Derivatization of Clocinizine Hydrochloride

Established Synthetic Pathways for Clocinizine (B1239480) Core Structure

The synthesis of the clocinizine core, a 1,4-disubstituted diphenylmethylpiperazine, is typically achieved through well-defined, multi-step chemical reactions. These pathways prioritize the efficient construction of the key benzhydrylpiperazine intermediate, which is then further functionalized.

Multi-Step Synthesis Approaches and Key Intermediates

The conventional synthesis of clocinizine is a linear, multi-step process that begins with a substituted benzophenone. wikipedia.orgresearchgate.net A widely reported route involves four main transformations to arrive at the final compound. wikipedia.org

The process commences with the reduction of 4-Chlorobenzophenone using a reducing agent like sodium borohydride (B1222165) (NBH) to yield the corresponding alcohol, 4-Chlorobenzhydrol. wikipedia.orgresearchgate.net This intermediate is then subjected to halogenation. Treatment with a strong acid such as muriatic acid (hydrochloric acid) converts the hydroxyl group into a more reactive leaving group, affording the key electrophile, 4-Chlorobenzhydryl chloride. wikipedia.orgresearchgate.net

The subsequent step involves the nucleophilic substitution of the chloride by piperazine (B1678402). By controlling the stoichiometry and reacting 4-Chlorobenzhydryl chloride with one equivalent of piperazine, selective mono-alkylation is achieved. This step produces the crucial scaffold, 1-(4-Chlorobenzhydryl)piperazine (B1679854), which is a common intermediate for many antihistamine drugs. wikipedia.orgresearchgate.netcaymanchem.com

The final step in the synthesis is the alkylation of the secondary amine on the piperazine ring. This is accomplished by reacting the 1-(4-Chlorobenzhydryl)piperazine intermediate with Cinnamyl Bromide to form the final product, Clocinizine. wikipedia.org An alternative approach for this final step involves a Leuckart reaction with cinnamaldehyde. wikipedia.org

Table 1: Key Intermediates in the Established Synthesis of Clocinizine

| Intermediate Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 4-Chlorobenzophenone | C₁₃H₉ClO | Starting Material |

| 4-Chlorobenzhydrol | C₁₃H₁₁ClO | Product of Reduction |

| 4-Chlorobenzhydryl chloride | C₁₃H₁₀Cl₂ | Key Electrophile |

| 1-(4-Chlorobenzhydryl)piperazine | C₁₇H₁₉ClN₂ | Core Piperazine Scaffold |

Reaction Conditions and Yield Optimization Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of clocinizine and its intermediates. arborpharmchem.com For the halogenation of 4-chlorobenzhydrol, the reaction can be refluxed at 85°C for several hours in the presence of anhydrous calcium chloride to drive the reaction to completion. researchgate.net The alkylation steps are typically performed in the presence of a base to neutralize the acid formed during the reaction, and heating may be required to ensure a reasonable reaction rate. google.com

To enhance efficiency and yield, various strategies have been explored for analogous diphenylmethylpiperazine compounds. An efficient three-step synthesis of the key intermediate, 1-[(4-chlorophenyl)(phenyl)-methyl]-piperazine, from (4-chlorophenyl)(phenyl)-methanone has been developed, reporting excellent yields. researchgate.netresearchgate.net Furthermore, the development of continuous-flow processes for related antihistamines like cinnarizine (B98889) demonstrates a significant optimization strategy. researchgate.net This approach allows for the use of bulk alcohols as starting materials and employs hydrochloric acid for the rapid and high-yield synthesis of intermediate chlorides, with the added benefits of inline separation and immediate use of intermediates in subsequent steps. researchgate.net Such methodologies highlight a path towards safer, more scalable, and efficient production of the clocinizine core structure. d-nb.info

Advanced Synthetic Approaches and Chemo-Enzymatic Routes

Beyond traditional batch synthesis, advanced methodologies are being explored to improve the synthesis of complex amines like clocinizine. These include flow chemistry and biocatalysis, which offer advantages in terms of efficiency, selectivity, and sustainability. d-nb.infomanchester.ac.ukpharmafeatures.com

Flow Chemistry: Continuous-flow multistep synthesis provides superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety, particularly for exothermic reactions. researchgate.netd-nb.info This modular technique facilitates the integration of reaction, separation, and analysis steps, streamlining the production process. d-nb.info

Chemo-enzymatic Synthesis: This approach integrates the high selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.govbeilstein-journals.org Enzymes can be employed for key transformations, such as the stereoselective reduction of ketones or the formation of chiral building blocks. nih.gov For instance, lipase-catalyzed reactions, such as the epoxidation of propenylbenzenes, demonstrate the potential of enzymes to perform specific transformations on moieties structurally similar to the cinnamyl group of clocinizine. frontiersin.org The use of enzymes like glycosynthases or oxidoreductases can introduce structural complexity and chirality under mild conditions. frontiersin.orgnih.gov

Redox-Neutral Methods: Techniques like hydrogen borrowing (or hydrogen autotransfer) represent an atom-economical approach for the N-alkylation of amines. manchester.ac.uk This method uses a catalyst to temporarily oxidize an alcohol to an aldehyde, which then undergoes reductive amination with an amine, regenerating the catalyst and producing water as the only byproduct. This avoids the need for pre-functionalizing the alkylating agent and reduces waste. manchester.ac.uk

Derivatization Strategies for Analog Synthesis

The diphenylmethylpiperazine scaffold is a privileged structure in medicinal chemistry, and extensive efforts have been made to synthesize novel analogs by modifying this core. These strategies aim to explore structure-activity relationships by introducing diverse chemical functionalities.

Design and Synthesis of Novel Diphenylmethylpiperazine Derivatives

The synthesis of novel diphenylmethylpiperazine derivatives typically involves the modification of the N-substituent on the piperazine ring or alterations to the diphenylmethyl moiety. A common strategy is the reaction of a pre-formed substituted benzhydrylpiperazine with various electrophiles. nih.gov

Several classes of derivatives have been reported:

Amino Acid Conjugates: Diphenylmethylpiperazine has been coupled with various N-protected amino acids using peptide coupling reagents like EDCI/HOBt to form amide derivatives. researchgate.netresearchgate.net

Heterocyclic Hybrids: Novel compounds have been created by linking the diphenylmethylpiperazine core to other heterocyclic systems. For example, substituted bromo furoxan derivatives have been used to alkylate the piperazine nitrogen. nih.gov In another approach, the Petasis multi-component reaction was used to synthesize hybrids of diphenylmethylpiperazine with chloroquinoline and triazolopyrimidine. researchgate.net

Acyl and Sulfonyl Derivatives: A wide range of amides and sulfonamides have been prepared by reacting 1-(4-chlorobenzhydryl)piperazine with various acyl chlorides and sulfonyl chlorides.

Table 2: Examples of Synthetic Strategies for Diphenylmethylpiperazine Derivatives

| Derivative Class | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Amino Acid Conjugates | Amide coupling | Boc-amino acids, EDCI, HOBt | researchgate.net, researchgate.net |

| Furoxan Hybrids | Nucleophilic substitution | Substituted bromo furoxan derivatives | nih.gov |

| Chloroquinoline Hybrids | Petasis reaction | Boronic acids, amines, aldehydes | researchgate.net |

Stereoselective Synthesis Approaches and Chiral Resolution

Clocinizine possesses a chiral center at the benzhydryl carbon, and its derivatives can have additional stereocenters. Therefore, stereoselective synthesis and chiral resolution are critical aspects of its chemistry.

Stereoselective Synthesis: The goal of stereoselective synthesis is to produce a single enantiomer or diastereomer. The Wittig reaction has been used for the stereoselective synthesis of (Z)-isomers of cinnamylpiperazine (B8809312) derivatives, providing a method to control the geometry of the double bond. tandfonline.com For the creation of chiral centers, asymmetric synthesis methodologies are employed. Key strategies found in the synthesis of related chiral molecules include the Sharpless asymmetric dihydroxylation for creating diols and the Corey-Bakshi-Shibata (CBS) reduction for the enantioselective reduction of ketones. researchgate.net Another powerful technique is hydrolytic kinetic resolution, where an enzyme or a chiral catalyst is used to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. researchgate.netresearchgate.net

Chiral Resolution: When a racemic mixture is produced, chiral resolution is required to separate the enantiomers. chiralpedia.com This can be achieved through several methods:

Classical Resolution: This involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid (e.g., tartaric acid derivatives). sigmaaldrich.com These diastereomers can then be separated by crystallization due to their different physical properties.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers directly. uff.braocs.org This technique can be applied analytically to determine enantiomeric purity or preparatively to isolate pure enantiomers. uff.br

These stereoselective methods are essential for preparing enantiomerically pure diphenylmethylpiperazine derivatives, which is often crucial for their intended biological applications. uff.br

Preclinical Pharmacological Characterization of Clocinizine Hydrochloride

Receptor Binding and Affinity Profiling

The interaction of a drug with its molecular targets is a fundamental determinant of its pharmacological effects. For clocinizine (B1239480) hydrochloride, its primary target is the histamine (B1213489) H1 receptor, but interactions with other receptors, particularly those within the G-protein coupled receptor (GPCR) superfamily, are also of interest due to the established cross-reactivity of many first-generation antihistamines.

Clocinizine hydrochloride is classified as a histamine H1 receptor antagonist. This classification implies a high binding affinity for the H1 receptor, thereby competitively inhibiting the binding of endogenous histamine and mitigating its effects. While specific in vitro binding studies quantifying the affinity (typically represented as the inhibition constant, Ki) of clocinizine hydrochloride for the H1 receptor are not extensively detailed in publicly available literature, its classification as a first-generation antihistamine suggests a potent interaction.

To provide context, the binding affinities of several other first-generation antihistamines for the histamine H1 receptor are presented in the table below. It is anticipated that the affinity of clocinizine hydrochloride would be within a comparable range to these compounds.

Table 1: Comparative Histamine H1 Receptor Binding Affinities of Selected First-Generation Antihistamines

| Compound | H1 Receptor Ki (nM) |

|---|---|

| Diphenhydramine | 16 |

| Chlorpheniramine | 3.2 |

| Promethazine | 2.2 |

| Hydroxyzine | 2.0 |

(Note: These values are for comparative purposes and are not specific to clocinizine hydrochloride. Data compiled from various pharmacological sources.)

The selectivity of clocinizine hydrochloride for the H1 receptor over other histamine receptor subtypes (H2, H3, and H4) is a critical aspect of its pharmacological profile. High selectivity for the H1 receptor is desirable to minimize off-target effects. Preclinical studies on other selective H1 receptor antagonists have demonstrated high specificity, and it is hypothesized that clocinizine hydrochloride would exhibit a similar profile. nih.gov

A well-documented characteristic of many first-generation antihistamines is their affinity for muscarinic acetylcholine (B1216132) receptors, which mediates their anticholinergic effects. These interactions can lead to side effects such as dry mouth, blurred vision, and urinary retention. The diphenylmethylpiperazine structure present in clocinizine hydrochloride is also found in other antihistamines known to possess anticholinergic properties.

Table 2: Comparative Muscarinic Receptor Binding Affinities of Selected Antihistamines

| Compound | Muscarinic Receptor Ki (nM) |

|---|---|

| Diphenhydramine | 29 |

| Promethazine | 14 |

| Olopatadine | 9,100 |

(Note: These values are illustrative of the anticholinergic potential of some antihistamines and are not specific to clocinizine hydrochloride. Data compiled from various pharmacological sources.)

Interactions with serotonergic (5-HT) receptors have been reported for some first-generation antihistamines, contributing to their complex pharmacological profiles, including effects on appetite and mood. The structural similarities between histamine and serotonin (B10506), as well as their respective receptors, can lead to cross-reactivity.

There is a lack of specific published data on the binding affinities of clocinizine hydrochloride for various serotonin receptor subtypes. However, given its chemical class, an investigation into its potential interactions with receptors such as 5-HT1A, 5-HT2A, and 5-HT2C would be warranted to fully characterize its central nervous system effects.

Cellular and Molecular Mechanisms of Action (In Vitro Studies)

Beyond receptor binding, understanding the downstream cellular and molecular events initiated by a drug is crucial for a complete pharmacological characterization. For clocinizine hydrochloride, its action as a histamine H1 receptor antagonist initiates a cascade of intracellular signaling events.

The histamine H1 receptor is a Gq/11-coupled GPCR. Upon activation by histamine, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors such as NF-κB, which plays a central role in inflammatory responses. researcher.lifenih.gov

As an antagonist of the H1 receptor, clocinizine hydrochloride is expected to inhibit this signaling pathway. By preventing the activation of PLC, it would consequently block the generation of second messengers and the subsequent mobilization of intracellular calcium. nih.govnih.govfrontiersin.orgfrontiersin.org This would lead to the attenuation of NF-κB activation and the expression of pro-inflammatory genes. researcher.lifenih.gov While these are the generally accepted downstream effects of H1 receptor antagonism, specific in vitro studies demonstrating the direct modulation of these pathways by clocinizine hydrochloride are not extensively documented.

Effects on Intracellular Calcium Homeostasis in Cellular Models

Clocinizine hydrochloride, a first-generation diphenylmethylpiperazine antihistamine, exerts its effects by acting as an antagonist at the histamine H1 receptor. The activation of H1 receptors by histamine is known to initiate a signaling cascade that results in an increase in intracellular calcium concentration ([Ca²⁺]i). This process is primarily mediated through the Gq/11 protein pathway, which activates phospholipase C, leading to the generation of inositol trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

In cellular models, the antagonistic action of clocinizine hydrochloride at the H1 receptor is expected to inhibit this histamine-induced intracellular calcium release. By blocking the initial step of histamine binding, clocinizine prevents the subsequent signaling cascade that leads to calcium mobilization. This is particularly relevant in mast cells, where an increase in intracellular calcium is a critical step in the degranulation process and the release of histamine and other pro-inflammatory mediators. Some antiallergic drugs have been shown to inhibit the intracellular calcium release induced by histamine releasers in rat mast cells. nih.gov

Furthermore, the maintained or plateau phase of the histamine response, which is due to the influx of extracellular calcium, is also inhibited by H1-receptor antagonists. theadl.com This suggests that clocinizine hydrochloride may also play a role in modulating receptor-activated calcium channels. While detailed studies specifically characterizing the interaction of clocinizine hydrochloride with various calcium channels (e.g., L-type) or sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps are not extensively detailed in the available preclinical literature, its primary mechanism in calcium homeostasis is linked to its potent H1-receptor antagonism.

| Parameter | Effect of Histamine | Effect of Clocinizine Hydrochloride | Cellular Consequence |

|---|---|---|---|

| H1 Receptor Activation | Agonist | Antagonist | Inhibition of histamine signaling |

| Intracellular Ca²⁺ Release | Increase | Inhibition | Stabilization of mast cells |

| Extracellular Ca²⁺ Influx | Increase | Inhibition | Reduced sustained cellular response |

Gene Expression and Protein Regulation Studies

The anti-inflammatory properties of H1-receptor antagonists like clocinizine hydrochloride extend to the regulation of gene expression, primarily through the modulation of key transcription factors such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). nih.gov These transcription factors are pivotal in the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and cell adhesion molecules.

Preclinical studies have demonstrated that some H1-receptor antagonists can inhibit the activation of NF-κB. nih.gov The activation of the H1 receptor can trigger the NF-κB signaling pathway. By blocking this receptor, clocinizine hydrochloride is expected to prevent the downstream events that lead to the activation of NF-κB. This, in turn, would suppress the transcription of NF-κB-dependent genes. For instance, the expression of the histidine decarboxylase gene, which is responsible for the synthesis of histamine, can be upregulated by inflammatory stimuli, and this upregulation may be suppressed by antihistamines that inhibit NF-κB signaling. uni.lu

Similarly, the activity of AP-1, another critical transcription factor in inflammatory responses, can be modulated by H1-receptor antagonists. The inhibition of both NF-κB and AP-1 by antihistamines points to a broader anti-inflammatory effect beyond simple receptor blockade. This leads to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), as well as chemokines like RANTES (Regulated upon Activation, Normal T cell Expressed and Secreted). nih.gov

| Target Molecule | Effect of Clocinizine Hydrochloride | Mechanism of Action |

|---|---|---|

| NF-κB | Inhibition | H1-receptor blockade |

| AP-1 | Inhibition | H1-receptor blockade and other mechanisms |

| Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) | Decreased Expression | Inhibition of NF-κB and AP-1 |

| Chemokines (e.g., RANTES) | Decreased Expression | Inhibition of NF-κB |

Pharmacodynamics in Preclinical Animal Models

Antihistaminic Efficacy in Animal Models

The antihistaminic efficacy of clocinizine hydrochloride is demonstrable in various preclinical animal models that are standard for evaluating H1-receptor antagonists. A widely used model is the histamine-induced bronchoconstriction in guinea pigs. In this model, exposure to a histamine aerosol induces severe bronchospasm. Pre-treatment with an effective H1-antihistamine like clocinizine hydrochloride would be expected to significantly protect the animals from these effects.

Another common model is the passive cutaneous anaphylaxis (PCA) model, which assesses the in vivo response to an IgE-mediated allergic reaction. In this model, the skin of an animal is sensitized with IgE antibodies, and a subsequent intravenous injection of the antigen along with a dye leads to increased vascular permeability and localized blueing of the skin. An orally or systemically administered H1-antihistagonist would inhibit this response by blocking the effects of histamine released from mast cells.

Furthermore, the antihistaminic activity can be quantified in ex vivo preparations, such as the isolated guinea pig ileum. Histamine induces concentration-dependent contractions of the ileum, and the presence of a competitive antagonist like clocinizine hydrochloride will cause a parallel rightward shift of the histamine concentration-response curve.

| Animal Model | Parameter Measured | Expected Effect of Clocinizine Hydrochloride |

|---|---|---|

| Histamine-induced bronchoconstriction (Guinea Pig) | Onset and severity of bronchospasm | Protection against bronchospasm |

| Passive Cutaneous Anaphylaxis (Rat/Mouse) | Dye extravasation (vascular permeability) | Inhibition of dye leakage |

| Isolated Guinea Pig Ileum | Histamine-induced muscle contraction | Inhibition of contraction |

Central Nervous System Activity in Animal Models (Non-Behavioral/Sedative Aspects Excluded)

As a first-generation antihistamine, clocinizine hydrochloride can cross the blood-brain barrier, leading to effects on the central nervous system (CNS). While sedation is a well-known consequence, other non-behavioral CNS activities can be investigated in preclinical animal models. These studies often focus on the drug's impact on motor coordination and spontaneous locomotor activity.

In animal models such as the rotarod test for motor coordination and the actophotometer for locomotor activity, first-generation antihistamines typically demonstrate a reduction in performance and activity, which is indicative of their CNS depressant effects. For example, studies with other first-generation antihistamines have shown a significant reduction in motor coordination and spontaneous locomotor activity in mice. njppp.com It is important to note that these effects are not solely a measure of sedation but also reflect the broader impact on CNS function.

The extent of these CNS effects can vary between different antihistamines, even within the same generation. Preclinical studies comparing various antihistamines have shown differing degrees of impact on these parameters. njppp.com While specific preclinical data on the non-sedative CNS effects of clocinizine hydrochloride are not extensively available, its classification as a first-generation antihistamine suggests a likely profile of CNS depression that would be observable in these non-behavioral animal models.

Investigational Pharmacological Activities in Disease Models (e.g., Viral Infections, Genetic Disorders, excluding clinical data)

Recent preclinical research has highlighted the potential for repurposing H1-receptor antagonists for indications beyond allergic conditions. A notable area of investigation is their antiviral activity. A closely related diphenylmethylpiperazine antihistamine, chlorcyclizine (B1668710) HCl (CCZ), has demonstrated potent activity against the Hepatitis C virus (HCV). nih.govhepatitisnewstoday.compharmaceutical-journal.com

In preclinical studies, CCZ was found to inhibit HCV infection in both human hepatoma cell lines and primary human hepatocytes. nih.govhepatitisnewstoday.com The mechanism of action appears to be the inhibition of an early stage of the viral lifecycle, likely viral entry into the host cell. pharmaceutical-journal.com In vivo studies using mice with humanized livers confirmed the efficacy of CCZ in inhibiting infection by HCV genotypes 1b and 2a. nih.gov These findings suggest that clocinizine hydrochloride, due to its structural similarity, may also possess antiviral properties that warrant further investigation.

| Disease Model | Compound | Key Preclinical Finding |

|---|---|---|

| Hepatitis C Virus (in vitro) | Chlorcyclizine HCl | Inhibition of HCV infection in human hepatoma cells and primary hepatocytes. nih.govhepatitisnewstoday.com |

| Hepatitis C Virus (in vivo) | Chlorcyclizine HCl | Inhibition of HCV genotypes 1b and 2a infection in mice with humanized livers. nih.gov |

Regarding genetic disorders, there is a paucity of preclinical data on the use of clocinizine hydrochloride in relevant animal models. While drug repurposing is an active area of research for many rare genetic diseases, specific studies investigating the potential therapeutic effects of clocinizine hydrochloride in this context are not prominently featured in the available scientific literature.

Structure Activity Relationship Sar Studies of Clocinizine Hydrochloride and Its Analogs

Elucidation of Key Pharmacophoric Features for Receptor Binding

A pharmacophore represents the essential spatial arrangement of molecular features necessary for optimal interactions with a specific biological target, in this case, the histamine (B1213489) H1 receptor. unina.it For Clocinizine (B1239480) and its analogs, the key pharmacophoric features are well-established within the broader class of H1-antihistamines.

The fundamental pharmacophore for a first-generation H1-antagonist like Clocinizine generally consists of:

Two Aromatic Moieties (Ar1 and Ar2): In Clocinizine, these are a 4-chlorophenyl group and a phenyl group. These rings are crucial for establishing van der Waals and hydrophobic interactions within the receptor binding pocket. The diarylmethyl setup is a mandatory feature for high-affinity binding. youtube.com

A Spacer Atom (X): In the diarylmethylpiperazine class, this is a carbon atom (the methyl group of diphenylmethyl).

An Alkyl Chain: A short chain connecting the spacer to a terminal nitrogen atom. In Clocinizine, this is incorporated within the piperazine (B1678402) ring.

A Terminal, Protonatable Nitrogen Atom: This is a key feature, as the cationic form of this nitrogen is believed to form a critical ionic bond with a conserved aspartate residue (Asp107) in the binding site of the H1 receptor. youtube.com In Clocinizine, both nitrogen atoms of the piperazine ring can be protonated, but the one distal to the diphenylmethyl group is typically considered the key interacting moiety.

The general pharmacophore model for H1-antagonists includes two hydrophobic regions, a hydrogen bond acceptor, and a positive ionizable feature. researchgate.net The diphenylmethyl group of Clocinizine effectively occupies the hydrophobic pockets, while the piperazine nitrogen serves as the positive ionizable center upon protonation.

Table 1: Key Pharmacophoric Features of Clocinizine Hydrochloride

| Feature | Corresponding Moiety in Clocinizine | Putative Interaction with H1 Receptor |

| Aromatic System 1 | 4-Chlorophenyl Ring | Hydrophobic & π-π stacking interactions |

| Aromatic System 2 | Phenyl Ring | Hydrophobic & π-π stacking interactions |

| Spacer Group | Benzhydryl Carbon | Correct spatial orientation of aromatic rings |

| Basic Nitrogen Center | Piperazine Ring | Ionic bonding with Asp107; Hydrogen bonding |

| Additional Moiety | Cinnamyl Group | May confer additional selectivity or binding |

Impact of Substituent Modifications on Pharmacological Activity and Selectivity

Modifications of the Aromatic Rings:

Para-Substitution: The presence of a small, electron-withdrawing substituent, such as the chlorine atom in Clocinizine, on one of the phenyl rings generally enhances antihistaminic potency. This is a common feature in many potent H1-antagonists (e.g., Chlorcyclizine (B1668710), Hydroxyzine).

Nature of Substituents: Introducing various functional groups on the aromatic rings can modulate lipophilicity, electronic properties, and steric bulk, which in turn affects receptor affinity, selectivity, and pharmacokinetic properties like blood-brain barrier penetration. mdpi.com For instance, replacing the chloro group with other halogens or small alkyl groups can fine-tune activity.

Ring Bioisosteres: Replacing one of the phenyl rings with a heteroaromatic ring (e.g., pyridine) can alter selectivity and reduce side effects.

Modifications of the Piperazine Ring:

The piperazine ring is a common scaffold in H1-antagonists. drugbank.com Its primary role is to present the basic nitrogen atom at an appropriate distance from the diarylmethyl group.

Alterations to the ring can impact basicity (pKa), which is crucial for the ionic interaction with the receptor.

Modifications of the N-Substituent:

The substituent on the second nitrogen of the piperazine ring significantly influences activity and selectivity. In Clocinizine, this is a 3-phenyl-2-propen-1-yl (cinnamyl) group.

The nature, length, and branching of this side chain can lead to increased receptor selectivity and reduced sedative effects. youtube.com For example, introducing polar groups can decrease CNS penetration and reduce sedation, a key strategy in developing second-generation antihistamines from first-generation scaffolds. nih.gov

Replacing the cinnamyl group with other moieties, such as the xanthinyl group found in some analogs, led to potent H1-antagonists with a more favorable CNS profile. drugbank.com

Table 2: Predicted Effects of Substituent Modifications on Clocinizine Analogs

| Modification Site | Example Modification | Predicted Impact on Activity/Selectivity |

| 4-Chlorophenyl Ring | Replace -Cl with -F or -CH3 | Fine-tuning of potency and lipophilicity |

| Phenyl Ring | Introduce a second substituent | Potential decrease in activity due to steric hindrance |

| Piperazine Ring | Replace with homopiperazine | Altered distance/angle of N-substituent, likely affecting potency |

| Cinnamyl Group | Replace with a saturated propylphenyl group | May alter binding affinity and duration of action |

| Cinnamyl Group | Add polar groups (e.g., -OH, -COOH) | Likely decrease in CNS penetration and sedation |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov These models are powerful tools for predicting the potency of novel, un-synthesized analogs, thereby guiding drug design and prioritizing synthetic efforts.

For H1-antagonists of the piperazine class, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. mdpi.com

CoMFA/CoMSIA Models: These models correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activities (e.g., receptor binding affinity, pKi).

Steric Fields: The models typically show that bulky substituents are favored in the regions occupied by the two aromatic rings, consistent with the need to fill hydrophobic pockets in the receptor. Conversely, steric bulk is disfavored near the protonatable nitrogen, where precise interaction is required.

Electrostatic Fields: The models highlight the importance of an electropositive potential around the basic nitrogen atom, confirming the significance of the cationic interaction. They also indicate regions where electron-withdrawing groups (like the chloro-substituent) on the aromatic ring are favorable for activity.

Other Fields (CoMSIA): Hydrophobic, hydrogen-bond donor, and acceptor fields further refine the model, providing a more detailed map of the structural requirements for high potency.

A typical QSAR study on piperazine-based antihistamines might reveal that properties like van der Waals volume, electron density, and electronegativity play a pivotal role in determining antagonist activity. researchgate.net The predictive power of these models, often validated by a test set of compounds, allows for the in silico screening of virtual libraries to identify promising new candidates for synthesis. researchgate.net

Computational Chemistry Approaches to SAR Analysis (e.g., Molecular Docking, Molecular Dynamics)

Computational chemistry provides a molecular-level understanding of how ligands like Clocinizine bind to their target receptor, complementing experimental SAR data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Clocinizine, docking studies into a homology model or crystal structure of the H1 receptor can:

Visualize the binding pose, confirming that the diarylmethyl group sits (B43327) within a hydrophobic pocket and the protonated piperazine nitrogen forms an ionic bond with Asp107.

Identify key amino acid residues involved in binding. Studies on related compounds suggest that residues like MET 183, THR 184, and ILE 187 may be important for hydrogen bonding and hydrophobic interactions. nih.gov

Explain the effect of substitutions. For example, docking can show how a para-chloro substituent makes favorable contacts that an unsubstituted ring cannot, explaining its contribution to potency.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-receptor complex over time, providing insights into its stability and the dynamics of the interaction. mdpi.com An MD simulation starting from a docked pose of Clocinizine can:

Assess the stability of the predicted binding mode.

Reveal the role of water molecules in mediating interactions.

Characterize conformational changes in the receptor upon ligand binding, consistent with the inverse agonist mechanism of H1-antihistamines. nih.gov

Calculate binding free energies, offering a theoretical estimation of binding affinity that can be compared across different analogs.

Together, these computational approaches provide a dynamic and detailed picture of the SAR, allowing for the rational design of new Clocinizine analogs with enhanced potency and improved selectivity. nih.gov

Preclinical Pharmacokinetics and Biotransformation of Clocinizine Hydrochloride

In Vitro Absorption and Distribution Studies

In vitro studies are fundamental in early drug development to predict a compound's behavior in living systems. These assays for absorption and distribution help to forecast a drug's ability to reach its target site in sufficient concentrations.

Permeability Across Biological Barriers (e.g., Blood-Brain Barrier Models)

The ability of a drug to cross biological barriers, such as the blood-brain barrier (BBB), is critical for its therapeutic action, particularly for centrally acting agents. The BBB is a highly regulated interface that separates the brain from the systemic circulation, limiting the passive diffusion of molecules into the brain's microenvironment. nih.gov Drug permeability across the BBB can occur via passive diffusion or through various transport mechanisms. nih.gov

Specific in vitro studies detailing the permeability of clocinizine (B1239480) hydrochloride across BBB models were not found in the reviewed literature. However, for cetirizine (B192768), a related second-generation antihistamine and a human metabolite of hydroxyzine, autoradiographic studies in rats have demonstrated negligible penetration into the brain. nih.gov This characteristic is often desirable for second-generation antihistamines to minimize sedative effects. Given that clocinizine is a first-generation antihistamine, a class often associated with sedative properties, its BBB permeability would be a key parameter to determine, though specific data are not available. wikipedia.org

Table 1: In Vitro Permeability of Clocinizine Hydrochloride

| Parameter | Model System | Result |

|---|---|---|

| Apparent Permeability (Papp) | Blood-Brain Barrier Model | Data Not Available |

Plasma Protein Binding Characteristics

The extent to which a drug binds to proteins in blood plasma significantly influences its distribution and availability to exert pharmacological effects. wikipedia.org Only the unbound (free) fraction of a drug is generally considered pharmacologically active, as it can diffuse through membranes to reach its target receptors and is available for metabolism and excretion. wikipedia.orgbioivt.com The binding is typically reversible and involves common plasma proteins such as albumin, lipoprotein, and alpha-1 acid glycoprotein. wikipedia.org

Specific data on the plasma protein binding percentage or the unbound fraction (fu) of clocinizine hydrochloride in plasma from any preclinical species (e.g., rat, dog) or humans could not be identified in the available search results. This information is critical, as interspecies differences in plasma protein binding can be substantial and can contribute to significant variations in drug clearance and bioavailability. nih.govpsu.edu For example, the plasma protein binding of tamsulosin (B1681236) was found to be 79.0–80.6% in rats, 90.2–90.3% in dogs, and 98.9–99.1% in humans, highlighting the importance of species-specific measurements. nih.gov

Table 2: Plasma Protein Binding of Clocinizine Hydrochloride

| Species | Plasma Unbound Fraction (fu) | Major Binding Proteins |

|---|---|---|

| Rat | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available |

Tissue Distribution Patterns in Animal Models

Pharmacokinetic studies in animal models are essential to understand how a drug distributes into various tissues throughout the body. nih.gov Such studies can identify target organs for efficacy and potential toxicity. nih.gov Typically, after administration, drug concentrations are measured in various tissues like the liver, kidneys, heart, lungs, and brain over time. nih.gov

No specific studies detailing the tissue distribution of clocinizine hydrochloride in any animal models were found in the reviewed literature. Preclinical studies with other compounds, such as vitacoxib (B611694) in rats, show that drugs can be rapidly and extensively distributed into tissues, with varying concentrations observed in different organs. nih.gov For a systemic drug like an antihistamine, wide distribution is expected, but without specific data for clocinizine, the extent of its accumulation in specific tissues remains unknown.

Metabolic Pathways and Enzyme Kinetics (In Vitro and Preclinical Animal Models)

Biotransformation, or drug metabolism, is the process by which the body enzymatically alters foreign substances (xenobiotics) like drugs, primarily to render them more water-soluble for easier excretion. longdom.org This process is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. abdn.ac.uk

Identification of Phase I and Phase II Metabolites

Phase I metabolism introduces or exposes functional groups on a drug molecule through reactions like oxidation, reduction, or hydrolysis. longdom.org These reactions often result in metabolites that can be active, inactive, or even toxic. longdom.org Phase II metabolism involves conjugating the parent drug or its Phase I metabolite with an endogenous molecule, such as glucuronic acid or sulfate, to significantly increase its water solubility and facilitate excretion. longdom.orgabdn.ac.uk

The specific Phase I and Phase II metabolites of clocinizine hydrochloride have not been detailed in the available literature. Metabolism can vary significantly even among related compounds. For instance, the related antihistamine cetirizine is noted for being less extensively metabolized, with approximately 60% of a dose excreted unchanged and only one identified metabolite resulting from oxidative dealkylation. nih.gov In contrast, other compounds undergo extensive metabolism. For example, in vitro studies of the designer benzodiazepine (B76468) cloniprazepam (B2868347) identified eight Phase I metabolites and one Phase II metabolite. nih.gov Without specific studies on clocinizine, its metabolic profile remains uncharacterized.

Table 3: Known Metabolites of Clocinizine Hydrochloride

| Metabolic Phase | Metabolite Name/Structure | Method of Identification |

|---|---|---|

| Phase I | Data Not Available | Data Not Available |

Role of Cytochrome P450 Enzymes and Other Metabolic Enzymes

The cytochrome P450 (CYP) family of enzymes, predominantly located in the liver, is responsible for a majority of Phase I oxidative drug metabolism. nih.govnih.gov Isoforms such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2 are responsible for the metabolism of a vast number of clinical drugs. plos.org The specific CYP enzymes involved in a drug's metabolism are crucial for predicting potential drug-drug interactions, where one drug can induce or inhibit the metabolism of another. nih.govnih.gov

The specific cytochrome P450 isoenzymes or other metabolic enzymes responsible for the biotransformation of clocinizine hydrochloride have not been identified in the reviewed scientific literature. Determining which enzymes metabolize clocinizine would require in vitro studies using human liver microsomes and recombinant CYP enzymes. nih.gov Such studies are critical, as genetic variations in CYP enzymes can lead to significant inter-individual differences in drug metabolism, affecting both efficacy and safety. longdom.org

Table 4: Enzymes Involved in Clocinizine Hydrochloride Metabolism

| Enzyme Family | Specific Isozyme | Metabolic Contribution |

|---|---|---|

| Cytochrome P450 | Data Not Available | Data Not Available |

Metabolic Stability and Clearance in Liver Microsomes and Hepatocytes

There is a lack of publicly available scientific literature detailing the metabolic stability and clearance of Clocinizine hydrochloride in liver microsomes and hepatocytes. In standard preclinical drug development, such studies are crucial for predicting a compound's metabolic fate in humans.

Typically, in vitro assays using liver microsomes and hepatocytes from various species (e.g., rat, dog, monkey, and human) are conducted to determine key parameters like intrinsic clearance (CLint) and metabolic half-life (t1/2). These assays help to understand the susceptibility of a compound to biotransformation, primarily by cytochrome P450 (CYP) enzymes and other drug-metabolizing enzymes. The data generated from these studies are essential for predicting hepatic clearance, bioavailability, and potential drug-drug interactions. However, for Clocinizine hydrochloride, specific values for these parameters from such preclinical investigations have not been reported in accessible literature.

Without this data, it is not possible to construct a detailed profile of Clocinizine hydrochloride's metabolic stability. The tables below, which would typically be populated with such data, remain empty.

Table 1: In Vitro Metabolic Stability of Clocinizine Hydrochloride in Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t1/2) (min) |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

| Human | Data not available | Data not available |

Table 2: In Vitro Metabolic Stability of Clocinizine Hydrochloride in Hepatocytes

| Species | Intrinsic Clearance (CLint) (µL/min/10^6 cells) | Half-life (t1/2) (min) |

| Rat | Data not available | Data not available |

| Human | Data not available | Data not available |

Excretion Mechanisms in Preclinical Animal Models

Similarly, specific details regarding the excretion mechanisms of Clocinizine hydrochloride in preclinical animal models are not documented in available scientific resources. Excretion studies, typically conducted in species such as rats and dogs, are fundamental to understanding how a drug and its metabolites are eliminated from the body.

These studies usually involve administering a radiolabeled version of the compound to quantify the routes and rates of excretion, commonly through urine and feces. The analysis determines the percentage of the administered dose recovered in each matrix and identifies the parent drug versus its metabolites. This information is critical for constructing a full picture of the drug's disposition and for assessing potential accumulation or the formation of unique human metabolites. For Clocinizine hydrochloride, no such quantitative data on its excretion pathways in any preclinical species have been publicly reported.

Table 3: Excretion Profile of Clocinizine Hydrochloride in Preclinical Models (Hypothetical Structure)

| Species | Route of Administration | % of Dose Excreted in Urine (Parent) | % of Dose Excreted in Urine (Metabolites) | % of Dose Excreted in Feces (Parent) | % of Dose Excreted in Feces (Metabolites) | Total Recovery (%) |

| Rat | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Analytical Methodologies for Clocinizine Hydrochloride Research

Chromatographic Techniques for Identification and Quantification

Chromatography, a cornerstone of analytical chemistry, is extensively used for the separation and analysis of Clocinizine (B1239480) hydrochloride in various matrices. Techniques such as HPLC, GC, and UPLC offer the necessary resolution and sensitivity for accurate determination.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Clocinizine hydrochloride in pharmaceutical preparations. A notable method is the ion-pair reversed-phase HPLC, which allows for the simultaneous determination of clocinizine alongside other active ingredients in complex mixtures like cough syrups. deepdyve.comresearchgate.net In one such validated method, the separation is achieved on a Lichrosorb RP-18 column. deepdyve.comresearchgate.net The sample preparation is straightforward, requiring only dilution with the mobile phase before analysis. deepdyve.comresearchgate.net

This method demonstrates high precision and accuracy, with a detection limit for clocinizine reported to be as low as 5 ng per injection. deepdyve.comresearchgate.net HPLC methods are also employed in studies of related compounds, where Clocinizine hydrochloride serves as an internal standard, highlighting its stable chromatographic behavior. For instance, in the analysis of cinnarizine (B98889) in human plasma, clocinizine is used as the internal standard to ensure accuracy and precision. scispace.com The separation in this context was performed on a Microsphere C18 column with fluorometric detection. scispace.com

Validation of these HPLC methods is conducted in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and limits of detection (LOD) and quantification (LOQ). jfda-online.comijnrd.orgresearchgate.net

HPLC Method Parameters for Clocinizine Analysis

| Parameter | Gagliardi et al., 1995 deepdyve.comresearchgate.net | Rosseel & Lefebvre (modified) scispace.com |

|---|---|---|

| Stationary Phase | Lichrosorb RP-18 (10µm) | Microsphere C18, 100 × 4.6 mm (3 µm) |

| Mobile Phase | Initial: Acetonitrile (B52724) in aqueous 5x10⁻²M sodium perchlorate, pH 3.0 (15:85). Gradient to 95% acetonitrile in 20 min. | Acetonitrile and 0.01 M ammonium (B1175870) dihydrogen phosphate (B84403) buffer (pH 4.2) with 0.038% triethylamine (B128534) (75:25, v/v) |

| Flow Rate | 2.0 mL/min | 1.0 mL/min |

| Detection | UV at 220 and 254 nm | Fluorometric |

| Internal Standard | Not specified for clocinizine | Clocinizine hydrochloride |

| Detection Limit | 5 ng (injected) | Not specified for clocinizine |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique applicable to the analysis of pharmaceutical compounds. For molecules like Clocinizine hydrochloride, which possess polar functional groups and may have limited volatility, chemical derivatization is often a necessary prerequisite for GC analysis. jfda-online.com Derivatization techniques such as silylation or acylation convert the analyte into a more volatile and thermally stable form, improving its chromatographic properties and preventing interactions with the GC column. jfda-online.com

A typical GC analysis would be performed on a capillary column, such as a DB-1MS or HP-5, which consists of a non-polar stationary phase. scielo.brmdpi.com Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural confirmation. scielo.brmdpi.com The GC-MS combination is particularly advantageous as it provides both retention time data and mass spectra, offering a high degree of certainty in compound identification. mdpi.comnih.gov While specific GC methods for Clocinizine hydrochloride are not extensively detailed in recent literature, the principles applied to other nitrogen-containing pharmaceuticals and tricyclic antidepressants are directly relevant. mdpi.com

Typical Gas Chromatography Parameters for Pharmaceutical Analysis

| Parameter | General Conditions |

|---|---|

| Derivatization | Silylation (e.g., with MSTFA) or Acylation (e.g., with trifluoroacetic anhydride) to increase volatility. jfda-online.com |

| Stationary Phase | Fused silica (B1680970) capillary column with a non-polar phase like methyl siloxane (e.g., DB-1MS, HP-5). scielo.brmdpi.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1-2 mL/min). scielo.br |

| Injector Temperature | Typically 230-280 °C. scielo.br |

| Oven Program | Temperature gradient, e.g., starting at 160°C and ramping up to 275°C or higher to ensure elution. scielo.br |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). scielo.brmdpi.com |

| Detector Temperature | 300-320 °C for FID or MS transfer line. scielo.br |

Ultra-Performance Liquid Chromatography (UPLC) Methods

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve faster and more efficient separations compared to conventional HPLC. researchgate.netjournaljpri.com These methods reduce analysis time and solvent consumption while improving resolution and sensitivity. researchgate.net

For the analysis of Clocinizine hydrochloride, a UPLC method would offer considerable advantages, particularly in high-throughput settings such as quality control laboratories. A UPLC method developed for the related compound cyclizine (B1669395) and its impurities provides a relevant framework. researchgate.net This method uses a mobile phase of ethanol (B145695) and acidic water on a C18 column, demonstrating the suitability of UPLC for separating structurally similar piperazine (B1678402) derivatives. researchgate.net The detection is typically performed using UV, and the method is validated according to ICH guidelines to ensure its accuracy, precision, and reliability. researchgate.netjournaljpri.com

Representative UPLC Method Parameters

| Parameter | Abdelrahman et al., 2020 (for Cyclizine) researchgate.net |

|---|---|

| Stationary Phase | UPLC BEH C18 column (or similar sub-2 µm particle size column) |

| Mobile Phase | Ethanol and acidic water (pH 5, adjusted with phosphoric acid) in a ratio of 60:40 (v/v) |

| Flow Rate | 0.2 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Advantages | Rapid analysis, improved resolution, reduced solvent usage. |

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques are indispensable for obtaining detailed structural information and for the sensitive detection of analytes following chromatographic separation.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS) for Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and structure of compounds by measuring the mass-to-charge ratio (m/z) of their ions. longdom.org When coupled with a chromatographic separation technique (hyphenation), such as in Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), it becomes an exceptionally powerful tool for metabolite profiling. nih.govlongdom.orgnih.gov

The process of metabolite profiling for a drug like Clocinizine hydrochloride involves administering the drug and collecting biological samples (e.g., plasma, urine). These samples are then processed and injected into an LC-MS or GC-MS system. The chromatographic component separates the parent drug from its various metabolites. diva-portal.org As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. diva-portal.org

The resulting mass spectrum provides a unique fingerprint for each metabolite. High-resolution mass spectrometry (HRMS) allows for the determination of the precise elemental composition, which is crucial for identifying unknown metabolites. diva-portal.org Tandem mass spectrometry (MS/MS) further fragments specific ions to yield detailed structural information, enabling the elucidation of metabolic pathways such as hydroxylation, N-dealkylation, or glucuronidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules like Clocinizine hydrochloride. researchgate.netnih.govspringernature.com It is a non-destructive method that provides comprehensive information about the carbon-hydrogen framework of a molecule. researchgate.netresearchgate.net

1D NMR (¹H and ¹³C):

Proton (¹H) NMR: The ¹H NMR spectrum of Clocinizine hydrochloride would reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals would indicate their electronic environment (e.g., aromatic protons on the dichlorophenyl and benzhydryl groups would appear downfield, while protons on the piperazine ring would be more upfield). The integration of these signals provides the ratio of protons, and the splitting patterns (multiplicity) reveal the number of neighboring protons, helping to establish connectivity.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum shows a signal for each unique carbon atom in the structure. This allows for a direct count of the carbons and, combined with chemical shift data, helps to identify the types of carbons present (e.g., aromatic, aliphatic, C-Cl). mdpi.com

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the molecular structure, various two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, helping to piece together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments.

Together, these NMR experiments provide irrefutable evidence for the chemical structure of Clocinizine hydrochloride. nih.govspringernature.com

UV-Vis Spectrophotometry in Research Assays

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust, simple, and cost-effective technique frequently employed for the quantitative analysis of active pharmaceutical ingredients, including piperazine derivatives, in bulk and simple formulations. bepls.comresearchgate.net The method is based on the principle that the molecule absorbs light in the UV-Vis region, and the amount of light absorbed is directly proportional to its concentration in a solution, as described by the Beer-Lambert law.

The development of a UV-Vis spectrophotometric method for Clocinizine hydrochloride would involve dissolving the pure compound in a suitable solvent, such as methanol, ethanol, or distilled water, in which it is freely soluble. ijpsonline.comajpaonline.comwjpls.org An initial scan across the 200-400 nm range would be performed to identify the wavelength of maximum absorbance (λmax). bepls.comwjpls.org This λmax is characteristic of the drug's chromophore and provides the highest sensitivity and minimal interference for quantification. For similar piperazine-class antihistamines like Cetirizine (B192768) hydrochloride and Hydroxyzine, the λmax is typically observed around 230 nm. bepls.comwjpls.org

Once the λmax is determined, a calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance. The linearity of the method is established over a specific concentration range. For the assay to be considered reliable, it must be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Typical Validation Parameters for UV-Vis Spectrophotometric Assay

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (R²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. | Mean recovery of 98-102% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | - |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | - |

Advanced Bioanalytical Techniques for Preclinical Studies

For the quantitative determination of Clocinizine hydrochloride in complex biological matrices such as plasma, serum, and tissue homogenates during preclinical studies, more advanced and selective techniques are required. nih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies due to its high sensitivity, specificity, and throughput. mdpi.comnih.gov

The development of a bioanalytical LC-MS/MS method is essential for evaluating the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net A typical workflow involves several key steps:

Sample Preparation: This is a critical step to remove interfering endogenous components like proteins and phospholipids (B1166683) from the biological sample. researchgate.net Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govnih.gov The choice of method aims to maximize the recovery of the analyte while minimizing matrix effects.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is used to separate Clocinizine hydrochloride from other components in the extracted sample before it enters the mass spectrometer. mdpi.com A reversed-phase C18 column is commonly used for piperazine derivatives, with a mobile phase consisting of an aqueous component (like ammonium formate (B1220265) or formic acid in water) and an organic component (like acetonitrile or methanol). mdpi.comnih.gov

Mass Spectrometric Detection: Following separation, the analyte is ionized, typically using an electrospray ionization (ESI) source. mdpi.com The tandem mass spectrometer (often a triple quadrupole) is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of Clocinizine hydrochloride) is selected and fragmented, and one or more specific product ions are monitored for quantification. mdpi.com This process provides exceptional selectivity and sensitivity, allowing for the detection of the drug at very low concentrations (ng/mL or pg/mL). nih.govresearchgate.net

A crucial part of using this technique in regulated preclinical research is rigorous method validation. This ensures that the data generated is reliable and reproducible. Validation assesses several key performance characteristics as outlined by regulatory agencies.

Table 2: Core Parameters for Bioanalytical Method Validation (LC-MS/MS)

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank samples. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Accuracy within ±20% of nominal value; Precision ≤20% RSD. |

| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6-8 non-zero standards; Correlation coefficient (r²) ≥ 0.99. |

| Accuracy & Precision | The closeness of determined values to the nominal value (accuracy) and the variability of repeated measurements (precision). | For QC samples, accuracy within ±15% of nominal; precision ≤15% RSD. |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. | Should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration of the analyte response due to the presence of interfering components in the sample matrix. | The matrix factor should be consistent and its variability within acceptable limits (e.g., %RSD ≤15%). |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term). | Analyte concentration should remain within ±15% of the initial concentration. |

The successful development and validation of such a method would enable its application in preclinical pharmacokinetic and tissue distribution studies, providing critical data for the drug development process. nih.gov

Future Directions and Emerging Research Avenues for Clocinizine Hydrochloride

Exploration of Novel Preclinical Targets and Mechanisms Beyond Histamine (B1213489) Receptors

While H1-receptor antagonism is the cornerstone of Clocinizine's action, preclinical evidence suggests its pharmacological profile may be more complex. Future research is increasingly focused on elucidating mechanisms that are independent of or complementary to histamine blockade.

A significant area of investigation is the potential interaction of Clocinizine (B1239480) with calcium channels. Some piperazine (B1678402) derivatives, a class to which Clocinizine belongs, are known to possess calcium channel blocking properties. wikipedia.orgdrugbank.com For instance, Flunarizine, a piperazine derivative, is classified as a selective calcium antagonist. wikipedia.org Early research into first-generation antihistamines indicated that at high concentrations, they can decrease mediator release through effects on calcium ion channel activity. acs.org Specifically for Clocinizine, it has been noted that lowering calcium ion concentration can lead to increased mast cell stability, which in turn reduces further histamine release. nih.govbionavis.com This suggests a potential modulatory effect on intracellular calcium signaling, a mechanism that warrants deeper preclinical investigation to determine if Clocinizine directly interacts with specific calcium channel subtypes (e.g., L-type, T-type) and the functional consequences of such interactions in relevant cell types. rxlist.comnih.gov

Another promising avenue is the exploration of Clocinizine's impact on inflammatory signaling pathways. It has been reported that Clocinizine can reduce the activity of the NF-κB (nuclear factor-kappa B) immune response transcription factor. nih.govbionavis.com NF-κB is a pivotal regulator of inflammation, controlling the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors. nih.govbionavis.com Delving into the specific molecular interactions of Clocinizine within the NF-κB signaling cascade could reveal novel anti-inflammatory properties independent of H1-receptor antagonism.

The table below summarizes potential novel preclinical targets for Clocinizine hydrochloride that are currently being explored.

| Potential Target/Mechanism | Rationale for Exploration | Potential Therapeutic Implication |

| Voltage-Gated Calcium Channels | Structural similarities to other piperazine-based calcium channel blockers (e.g., Flunarizine). wikipedia.org Early evidence suggests effects on calcium ion concentration. nih.govbionavis.com | Neuroprotection, migraine prophylaxis, vertigo treatment. wikipedia.org |

| NF-κB Signaling Pathway | Observed reduction in NF-κB activity. nih.govbionavis.com This pathway is a central regulator of inflammation. | Broader anti-inflammatory applications beyond allergy. |

| Sigma-1 Receptors | Other piperazine derivatives have shown high affinity for sigma-1 receptors, suggesting potential for dual-targeting. nih.govacs.org | Neuropathic pain, neurodegenerative disorders. nih.gov |

Application in Combination Therapies: Preclinical Rationale and Mechanistic Insights

The concept of multi-target therapeutics is gaining traction, as complex diseases often involve redundant or interacting pathways that are difficult to address with a single agent. nih.gov Combining Clocinizine hydrochloride with other therapeutic agents could offer synergistic effects, broaden its therapeutic utility, and potentially allow for lower doses, thereby reducing side effects.

The preclinical rationale for combining Clocinizine often stems from its known H1-receptor antagonism coupled with its potential off-target effects. For instance, in the context of allergic inflammation, a combination with a leukotriene receptor antagonist could provide more comprehensive blockade of allergy mediators. While histamine is a key player, leukotrienes also contribute significantly to symptoms like bronchoconstriction and mucus secretion. rxlist.com

Furthermore, leveraging the potential calcium channel modulating effects of Clocinizine could provide a mechanistic basis for combination therapies in conditions not traditionally treated with antihistamines. For example, in certain neurological disorders, combining a calcium channel modulator with a drug targeting a different neurotransmitter system could be beneficial. Research into other piperazine derivatives has identified dual-acting compounds that target both histamine H3 and sigma-1 receptors, showing promise in preclinical pain models. nih.govacs.org This provides a template for investigating Clocinizine in combination with agents targeting the sigma-1 receptor or other pain-related pathways.

The following table details the preclinical rationale for potential combination therapies involving Clocinizine hydrochloride.

| Combination Partner Class | Preclinical Rationale | Potential Therapeutic Area |

| Leukotriene Receptor Antagonists | Dual blockade of key allergic mediators (histamine and leukotrienes). rxlist.com | Allergic rhinitis, Asthma. |

| Corticosteroids | Synergistic anti-inflammatory effects through different mechanisms (H1-receptor blockade and genomic effects of steroids). | Severe allergic reactions, Chronic urticaria. |

| Sigma-1 Receptor Modulators | Potential for dual-target synergy, as seen with other piperazine derivatives in pain models. nih.govacs.org | Neuropathic pain. |

Development of Advanced Delivery Systems for Targeted Research

As a first-generation antihistamine, Clocinizine readily crosses the blood-brain barrier, which is responsible for central nervous system side effects like sedation. nih.govbionavis.com The development of advanced delivery systems offers a promising strategy to overcome this limitation and to direct the drug to specific sites of action, thereby enhancing efficacy and improving its therapeutic index.

One area of active research is the use of lipid-based nanocarriers, such as lipid cubic phase (LCP) systems. nih.govbionavis.com These systems can encapsulate lipophilic drugs like first-generation antihistamines and are mucoadhesive, allowing for prolonged local delivery to sites like the skin or nasal mucosa. nih.gov A sustained local release could maintain therapeutic concentrations at the target tissue while minimizing systemic absorption and subsequent CNS side effects. nih.govbionavis.com In vitro studies with model first-generation antihistamines have demonstrated the prolonged release capabilities of these lipid-based systems. nih.gov

Other nanoparticle-based systems, including polymeric nanoparticles and solid lipid nanoparticles, could also be engineered for targeted delivery. drugbank.compicmonic.com These particles could be surface-functionalized with ligands that bind to specific receptors expressed on target cells, for example, in inflamed tissues. This would concentrate the drug at the site of pathology, further reducing off-target effects.

This interactive table outlines various advanced delivery systems and their potential application for Clocinizine hydrochloride research.

| Delivery System | Mechanism of Action | Potential Advantage for Clocinizine |

| Lipid Cubic Phase (LCP) Systems | Mucoadhesive lipid matrix provides sustained local release. nih.govbionavis.com | Targeted topical or mucosal delivery, reducing systemic side effects like sedation. nih.gov |

| Polymeric Nanoparticles | Encapsulation within a biodegradable polymer matrix for controlled release. Can be surface-modified for targeting. drugbank.com | Improved bioavailability and targeted delivery to inflamed tissues. |

| Hydrogels | A three-dimensional polymer network that can provide sustained drug release. nih.gov | Localized delivery for dermatological applications or as a depot formulation. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Mechanistic Studies

The advent of "omics" technologies provides powerful, unbiased tools to explore the molecular mechanisms of drug action on a systemic level. cecentral.comresearchgate.net Integrating proteomics and metabolomics into the preclinical study of Clocinizine hydrochloride can help identify novel targets, uncover mechanisms of action, and discover biomarkers of drug response or toxicity.

Proteomics, the large-scale study of proteins, can be used to create a comprehensive map of the cellular proteins that interact with Clocinizine. mdpi.comresearchgate.net This can confirm known targets and, more importantly, identify unanticipated "off-target" interactions that may explain some of the drug's pleiotropic effects or side effects. cecentral.com For example, mass spectrometry-based proteomics could be applied to cell cultures or tissue samples treated with Clocinizine to identify changes in protein expression or post-translational modifications within pathways like NF-κB signaling or calcium homeostasis. cecentral.com